molecular formula C9H12N2O4 B14059430 3-(3-Nitroanilino)propane-1,2-diol CAS No. 64589-68-0

3-(3-Nitroanilino)propane-1,2-diol

Cat. No.: B14059430
CAS No.: 64589-68-0
M. Wt: 212.20 g/mol
InChI Key: LBLYOACVQWQRIY-UHFFFAOYSA-N
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Description

3-(3-Nitroanilino)propane-1,2-diol is an organic compound characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a propane-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitroanilino)propane-1,2-diol typically involves the nitration of aniline followed by a coupling reaction with propane-1,2-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting 3-nitroaniline is then reacted with propane-1,2-diol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitroanilino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The hydroxyl groups in the propane-1,2-diol moiety can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acid chlorides, bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

3-(3-Nitroanilino)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3-Nitroanilino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways and influence gene expression, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simple diol with two hydroxyl groups, used as a solvent and antifreeze agent.

    3-Nitroaniline: An aromatic amine with a nitro group, used in the synthesis of dyes and pigments.

    1,3-Propanediol: A diol with hydroxyl groups on the first and third carbon atoms, used in the production of polymers.

Uniqueness

3-(3-Nitroanilino)propane-1,2-diol is unique due to the combination of a nitroaniline moiety with a propane-1,2-diol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

64589-68-0

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

3-(3-nitroanilino)propane-1,2-diol

InChI

InChI=1S/C9H12N2O4/c12-6-9(13)5-10-7-2-1-3-8(4-7)11(14)15/h1-4,9-10,12-13H,5-6H2

InChI Key

LBLYOACVQWQRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(CO)O

Origin of Product

United States

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